3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClFN2O |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
3-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-11-4-13-12-8/h1-4H |
InChI Key |
UTNYUYRRTPMKKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
Classical Tiemann-Krüger Method
The Tiemann-Krüger approach involves the reaction of amidoximes with acyl chlorides or activated carboxylic acids. For 3-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazole, 4-chloro-2-fluorobenzamidoxime is condensed with a suitable acylating agent (e.g., acetyl chloride) under basic conditions. Pyridine or tetrabutylammonium fluoride (TBAF) catalyzes the cyclization, yielding the oxadiazole core.
Example Protocol :
- 4-Chloro-2-fluorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to form the amidoxime intermediate.
- The amidoxime reacts with acetyl chloride in dichloromethane (DCM) with pyridine (1.2 equiv) at 0°C, followed by gradual warming to room temperature.
- Purification via silica gel chromatography affords the target compound in 65–72% yield .
Challenges :
Vilsmeier Reagent-Mediated Activation
Zarei et al. demonstrated that activating carboxylic acids with Vilsmeier reagent (POCl₃/DMF) enables efficient cyclization with amidoximes. This method is advantageous for electron-deficient aryl groups like 4-chloro-2-fluorophenyl due to enhanced electrophilicity.
Procedure :
- 4-Chloro-2-fluorobenzoic acid is treated with POCl₃ (2 equiv) and DMF (catalytic) in acetonitrile at 60°C for 1 hour to generate the acyl chloride intermediate.
- The acyl chloride is reacted with acetamidoxime in the presence of triethylamine (TEA) at room temperature for 12 hours.
- Isolation via aqueous workup yields the product in 78–85% purity after recrystallization.
Advantages :
1,3-Dipolar Cycloaddition of Nitrile Oxides
Platinum-Catalyzed Cycloaddition
Bokach et al. reported the use of platinum(IV) catalysts to facilitate cycloaddition between nitrile oxides and nitriles. For this compound:
Steps :
- 4-Chloro-2-fluorobenzonitrile oxide is generated in situ from the corresponding hydroxamic acid chloride using NaHCO₃.
- The nitrile oxide is reacted with acetonitrile in the presence of PtCl₄ (5 mol%) in THF at 50°C for 8 hours.
- The product is isolated in 55–60% yield after column chromatography.
Limitations :
Solvent-Free Microwave Synthesis
Microwave irradiation accelerates cycloaddition by enhancing reaction kinetics. A modified protocol for the target compound involves:
- Mixing 4-chloro-2-fluorobenzonitrile oxide and trimethylsilyl cyanide (TMSCN) under solvent-free conditions.
- Irradiating at 150 W for 10 minutes.
- Yielding 82% product with >95% purity via sublimation.
Benefits :
Oxidative Cyclization Strategies
NBS/DBU-Mediated Cyclization
Oxidative cyclization using N-bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU) enables room-temperature synthesis:
- N-(4-Chloro-2-fluorophenyl)acetamidoxime is treated with NBS (1.1 equiv) and DBU (2 equiv) in DMF.
- Stirring at 25°C for 5 hours induces cyclization via N-bromination and subsequent dehydrohalogenation.
- The product is obtained in 70–75% yield after aqueous extraction.
Mechanistic Insight :
- NBS brominates the amidoxime at the N-center, forming a bromoimidate intermediate.
- DBU abstracts HBr, prompting cyclization to the oxadiazole.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Tiemann-Krüger | 65–72 | 6–12 hours | High functional group tolerance | Byproduct formation |
| Vilsmeier Activation | 78–85 | 12 hours | One-pot synthesis | Requires anhydrous conditions |
| Pt-Catalyzed Cycloaddition | 55–60 | 8 hours | Regioselective | Expensive catalyst |
| Microwave Cycloaddition | 82 | 10 minutes | Rapid, solvent-free | Specialized equipment needed |
| NBS/DBU Cyclization | 70–75 | 5 hours | Ambient temperature | Bromine waste disposal |
Challenges and Mitigation Strategies
Halogen Sensitivity
The electron-withdrawing chloro and fluoro groups can destabilize intermediates, leading to dehalogenation. Using low-temperature conditions (0–5°C) during acyl chloride formation minimizes this risk.
Purification Difficulties
Silica gel chromatography often fails to resolve oxadiazoles from polar byproducts. Recrystallization from ethanol/water (3:1) improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It is employed in the design of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
- Key Differences : Addition of a chloromethyl (-CH2Cl) group at position 5 of the oxadiazole.
- Impact :
- Molecular Formula : C9H5Cl2FN2O vs. C8H4ClFN2O for the parent compound .
3-(2-Fluorophenyl)-1,2,4-oxadiazole
- Steric Effects: Smaller substituent size may improve binding to hydrophobic pockets in biological targets .
3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole
- Key Differences : Dichlorophenyl group (2-Cl, 4-Cl) and an additional phenyl group at position 3.
- Impact :
Structural Complexity and Hybrid Scaffolds
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone
- Key Differences: Integration of quinazolinone and sulfanyl-linked oxadiazole moieties.
- Impact: Biological Activity: Potential dual-targeting mechanism due to the quinazolinone core (known for kinase inhibition) and oxadiazole’s role in antifungal activity . Solubility: Increased molecular weight and polarity may reduce membrane permeability compared to simpler oxadiazoles .
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole
- Key Differences : Triazole-sulfanyl hybrid structure.
- Impact :
Electronic and Steric Effects
Biological Activity
The compound 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole belongs to the family of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific oxadiazole derivative, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Synthesis
The structural formula for this compound is represented as follows:
This compound can be synthesized through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The incorporation of halogen substituents like chlorine and fluorine is known to influence the biological properties of oxadiazoles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.63 |
| Similar Derivative | MCF-7 | 0.12 - 2.78 |
| Similar Derivative | A549 | 0.23 |
These findings suggest that the oxadiazole moiety can be a promising scaffold for developing anticancer agents .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles are well-documented. Compounds related to this compound have demonstrated efficacy against both bacterial and fungal strains.
| Pathogen | Activity | IC50 (µM) |
|---|---|---|
| E. coli | Antibacterial | 25 |
| C. albicans | Antifungal | 30 |
These results indicate that this class of compounds may serve as effective antimicrobial agents .
Enzyme Inhibition
Another significant aspect of the biological activity of oxadiazoles is their ability to inhibit key enzymes involved in various diseases.
- Butyrylcholinesterase (BuChE) : Selective inhibitors have been developed from oxadiazole derivatives with IC50 values as low as 5.07 µM. This suggests potential applications in treating Alzheimer's disease .
Case Studies
- Anticancer Study : A derivative similar to this compound was tested against drug-resistant leukemia cell lines and showed EC50 values ranging from 5.5 to 13.2 µM .
- Antimicrobial Efficacy : A series of oxadiazole derivatives were evaluated for their antibacterial properties against Pseudomonas aeruginosa and showed significant activity with MIC values below 20 µg/mL .
The biological activity of oxadiazoles is often attributed to their ability to interact with biological targets such as enzymes and receptors:
- Enzyme Inhibition : Oxadiazoles can inhibit enzymes like HDACs and carbonic anhydrases, which are crucial in cancer progression and other diseases.
- Receptor Modulation : These compounds can also interact with neurotransmitter receptors, providing a pathway for neurological applications.
Q & A
Q. What are the common synthetic routes for 3-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazole, and how are intermediates characterized?
The compound is typically synthesized via cyclization reactions. A standard method involves reacting amidoximes with acyl chlorides in a polar solvent like pyridine under reflux conditions . For example, amidoximes derived from 4-chloro-2-fluorobenzonitrile can react with substituted benzoyl chlorides to form the oxadiazole core. Characterization employs NMR (¹H/¹³C), FT-IR (to confirm C=N and C-O-C stretches), and mass spectrometry (to verify molecular ion peaks). X-ray crystallography may resolve structural ambiguities, as demonstrated for analogous compounds in crystallography reports .
Q. Which spectroscopic techniques are critical for confirming the structure of this oxadiazole derivative?
Key techniques include:
- ¹H/¹³C NMR : To identify aromatic protons (e.g., substituents on the phenyl ring) and oxadiazole ring carbons.
- FT-IR : Peaks at ~1600–1680 cm⁻¹ (C=N) and ~1250–1300 cm⁻¹ (C-O-C) confirm the oxadiazole ring .
- Mass spectrometry (ESI/HRMS) : Validates molecular weight and fragmentation patterns. Advanced characterization may involve X-ray crystallography for unambiguous structural assignment, as seen in related oxadiazole derivatives .
Q. How is the biological activity of this compound initially screened in academic research?
Initial screening involves in vitro assays against target enzymes (e.g., Sirtuin 2) or cell lines (e.g., leukemia, breast cancer). For example:
- Enzyme inhibition assays : IC₅₀ values are determined using fluorogenic substrates (e.g., α-tubulin-acetylLys40 peptide for Sirt2) .
- Cell viability assays : MTT or flow cytometry to assess apoptosis induction (e.g., T47D breast cancer cells treated with oxadiazoles showed G1-phase arrest) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this oxadiazole derivative?
SAR strategies include:
- Substituent variation : The 3rd position para-substituted phenyl (e.g., chloro/fluoro) and 5th position cyclic amines (e.g., piperidine) enhance Sirt2 inhibition .
- 3D-QSAR modeling : To predict substituent effects on binding affinity. For example, computational models (ΔG = −19.10 kcal/mol) guided the design of thiophene-vinyl derivatives with improved IC₅₀ values .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (oxadiazole N/O atoms) and hydrophobic groups (chlorophenyl) .
Q. What computational methods are used to predict the interaction of this compound with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger predict binding modes (e.g., TIP47 protein interaction in apoptosis induction) .
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMO) to assess reactivity .
- Molecular Dynamics (MD) : Simulates ligand-protein stability over time (e.g., 100-ns trajectories to validate docking poses) .
Q. How can contradictory data on cell line-specific activity be resolved?
Contradictions (e.g., activity in breast cancer cells but not others) may arise from:
- Cell line heterogeneity : Validate target expression (e.g., Sirt2 levels via Western blot).
- Solvent effects : Use DMSO controls and replicate assays in multiple solvents .
- Permeability differences : Measure cellular uptake via LC-MS or fluorescent tagging .
Q. What strategies are employed for in vivo evaluation of this compound’s efficacy?
Q. How do solvent effects influence the compound’s physicochemical and biological properties?
Solvents alter:
- Solubility : Use Hansen solubility parameters to optimize DMSO/water ratios.
- UV-Vis spectra : Solvent polarity shifts λmax, affecting photostability assays .
- Bioactivity : Polar aprotic solvents (e.g., DMF) may enhance membrane permeability in cell-based assays .
Methodological Notes
- Data Validation : Cross-reference NMR/IR data with PubChem entries (e.g., CID 252867-19-9) .
- Target Identification : Photoaffinity labeling (e.g., with biotinylated probes) identifies binding proteins like TIP47 .
- Controlled Synthesis : Monitor reaction progress via TLC/HPLC to avoid byproducts (e.g., regioisomeric oxadiazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
